![molecular formula C56H106O16S B1262985 2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1262985.png)
2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with (2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.
Aplicaciones Científicas De Investigación
Structural Studies in Mycobacterium tuberculosis
Research on multiacylated trehalose 2-sulfates in Mycobacterium tuberculosis has revealed important details about their structural components. The principal sulfatide, SL-I, is a 2,3,6,6'-tetraacyl-alpha,alpha'-D-trehalose 2'-sulfate, with detailed acyl substituent structures. These components are crucial for understanding the complex lipid and lipoglycan arrays of the M. tuberculosis cell wall, impacting our knowledge of tuberculosis pathogenesis and potential treatment strategies (Goren, Brokl, & Das, 1976).
Mycobacterial Cell Wall Composition and Biosynthesis
The cell wall of Mycobacterium tuberculosis contains a variety of complex lipids and lipoglycans, including sulfolipids, that play a role in host-pathogen interactions during infection. The detailed structural characterization of these sulfolipids, including 2-stearoyl(palmitoyl)-3,6,6'-tris(hydroxyphthioceranoy1)-trehalose 2'-sulfates, contributes significantly to our understanding of tuberculosis pathology (Hsu, 2016).
Role in Osmotic Regulation in Archaea
The discovery of sulfotrehalose, a novel disaccharide with sulfate at C-2 of one glucose moiety, in haloalkaliphilic archaea, highlights the role of these molecules in osmotic regulation. This disaccharide is accumulated in response to external NaCl concentrations, demonstrating its importance in maintaining osmotic balance under extreme conditions (Desmarais, Jablonski, Fedarko, & Roberts, 1997).
Mycolic Acid Metabolism and Transfer in Mycobacteria
Research into mycobacteria has identified a novel mycolic acid exchange enzyme that catalyzes the exchange of mycolyl groups between trehalose and its mono- and dimycolate forms. This enzyme is involved in the anabolic pathway of mycolic acid metabolism, crucial for the formation of key cell wall components in mycobacteria, impacting our understanding of mycobacterial physiology and pathogenicity (Sathyamoorthy & Takayama, 1987).
Propiedades
Nombre del producto |
2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose |
|---|---|
Fórmula molecular |
C56H106O16S |
Peso molecular |
1067.5 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoate |
InChI |
InChI=1S/C56H106O16S/c1-7-9-11-13-15-17-19-21-23-24-26-28-30-32-34-41(3)36-42(4)37-43(5)38-44(6)54(63)70-51-49(61)46(40-58)68-56(71-55-52(72-73(64,65)66)50(62)48(60)45(39-57)67-55)53(51)69-47(59)35-33-31-29-27-25-22-20-18-16-14-12-10-8-2/h41-46,48-53,55-58,60-62H,7-40H2,1-6H3,(H,64,65,66)/t41-,42-,43-,44-,45+,46+,48+,49+,50-,51-,52+,53+,55+,56+/m0/s1 |
Clave InChI |
APJXYLDCLVLYPT-TXTUAKQASA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC[C@H](C)C[C@H](C)C[C@H](C)C[C@H](C)C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C)CC(C)CC(C)CC(C)C(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



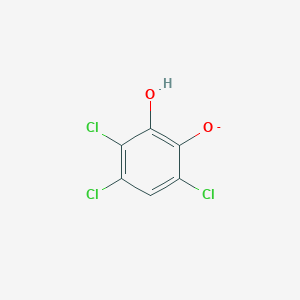
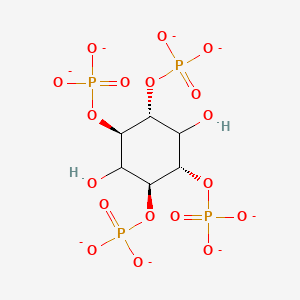
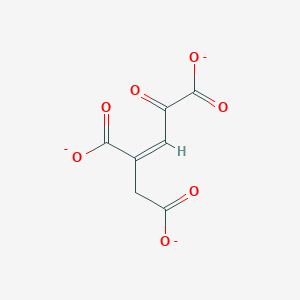


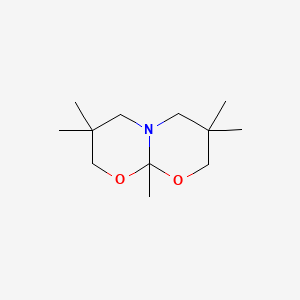
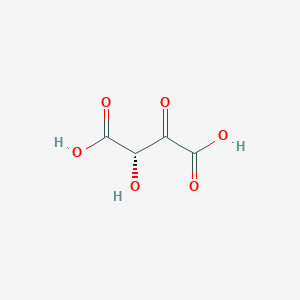

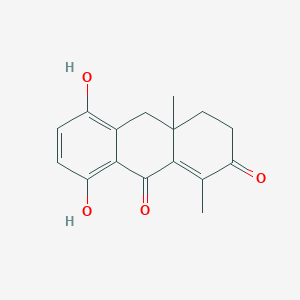
![2-[[[4-[[(diphenylmethyl)amino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester](/img/structure/B1262916.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(4-oxanylmethyl)-3-isoxazolecarboxamide](/img/structure/B1262917.png)
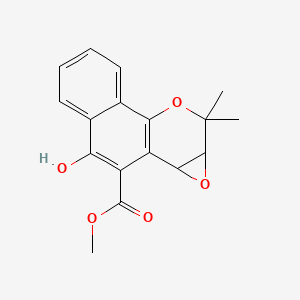
![(4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]-4-prop-2-enyl-5H-oxazole-4-carboxamide](/img/structure/B1262922.png)
